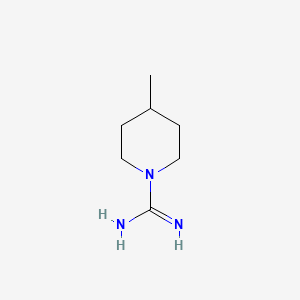

4-Methylpiperidine-1-carboximidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWNTTFADJMCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388890 | |

| Record name | 4-methylpiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73771-19-4 | |

| Record name | 4-methylpiperidine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Piperidine Based Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals and bioactive molecules. nih.gov This scaffold is prevalent in a vast number of natural alkaloids and synthetic drugs, underscoring its importance in medicinal chemistry. nih.gov Piperidine-based structures are featured in over 70 drugs approved by the U.S. Food and Drug Administration (FDA), including several blockbuster medications. enamine.netarizona.edu

The widespread use of the piperidine scaffold can be attributed to several advantageous characteristics:

Modulation of Physicochemical Properties: Incorporating a piperidine moiety can favorably alter key properties such as lipophilicity and metabolic stability, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. enamine.netthieme-connect.com

Three-Dimensional Diversity: Unlike flat, aromatic rings, the saturated piperidine ring adopts a non-planar chair-like conformation. This provides a three-dimensional framework that can enhance the specificity and potency of interactions with biological targets. rsc.org The exploration of substituted piperidines offers a rich diversity in chemical space, moving away from the predominantly flat molecules often found in screening collections. rsc.org

Versatile Synthetic Handle: The nitrogen atom within the piperidine ring serves as a convenient point for chemical modification, allowing for the synthesis of a wide array of derivatives. mdpi.com

Broad Biological Activity: Piperidine derivatives have demonstrated a wide range of pharmacological effects, acting as CNS modulators, antihistamines, anti-cancer agents, and analgesics, among others. arizona.edu

Overview of the Carboximidamide Functional Group: Structure and Chemical Characteristics

The carboximidamide group, also known as a guanidine (B92328) group when substituted on the nitrogen, is a functional group with the general structure –C(=NH)NH2. Its unique arrangement of atoms confers distinct chemical properties.

Structural Features: The carboximidamide functional group is characterized by a central carbon atom double-bonded to an imine nitrogen and single-bonded to an amine nitrogen. vulcanchem.com This arrangement results in a planar geometry with delocalized pi-electrons, influencing its reactivity and interaction capabilities. The presence of both an imine (=NH) and an amine (-NH2) group provides multiple sites for hydrogen bonding, acting as both hydrogen bond donors and acceptors. vulcanchem.com

Chemical Characteristics:

Basicity: The nitrogen atoms, particularly in the carboximidamide group, make the molecule basic. This allows it to readily form salts with acids, such as hydrochloride salts, which often have improved water solubility and stability compared to the free base. vulcanchem.com

Reactivity: The reactivity is largely dictated by the functional group. The carbon atom is electrophilic, while the nitrogen atoms are nucleophilic. This allows the compound to participate in various reactions, such as reacting with nitrogen nucleophiles to form substituted guanidines. vulcanchem.com

Bioisosterism: In medicinal chemistry, the carboximidamide moiety has been utilized as a bioisostere for carboxylic acid and ester groups, aiming to develop prodrugs with enhanced pharmacokinetic and pharmacodynamic profiles. nih.gov

Research Landscape and Emerging Trends for 4 Methylpiperidine 1 Carboximidamide and Its Structural Analogs

Research involving 4-Methylpiperidine-1-carboximidamide and its analogs is primarily focused on its application as a versatile building block in the synthesis of more complex and potentially bioactive molecules. vulcanchem.com The strategic placement of the methyl group on the piperidine (B6355638) ring and the reactive nature of the carboximidamide group provide a foundation for creating diverse chemical entities.

Key Research Areas:

Enzyme Inhibition: A significant trend is the investigation of these compounds as potential enzyme inhibitors. The carboximidamide group can serve as a key pharmacophore, interacting with critical residues in the active sites of enzymes. Derivatives have shown potential as inhibitors for kinases such as EGFR, BRAF, and CDK2, which are important targets in cancer therapy. vulcanchem.comnih.gov

Building Blocks for Bioactive Molecules: The compound is used as a starting material or intermediate in multi-step syntheses. Its structural features are leveraged to construct molecules aimed at treating neurological and metabolic disorders. vulcanchem.com

Synthesis of Derivatives: A common practice is the preparation of derivatives to enhance specific properties. For example, the hydrochloride salt of this compound is synthesized to improve water solubility. vulcanchem.comsigmaaldrich.com Other modifications, such as N-hydroxy or other N-substituted derivatives, are created to modulate reactivity and biological activity. vulcanchem.com

The synthesis of this compound typically starts from 4-methylpiperidine (B120128). vulcanchem.comsigmaaldrich.comsigmaaldrich.com A common method involves treating the starting material with a guanylating agent, such as pyrazole-1-carboxamidine, to introduce the carboximidamide group onto the piperidine nitrogen. vulcanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H15N3 |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 73771-19-4 |

| Physical State | Solid at room temperature |

| Basicity | Basic, due to amine and imine groups |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

Table 2: Summary of Research Applications and Trends

| Area of Research | Focus | Examples/Trends |

| Medicinal Chemistry | Enzyme Inhibition | Development of potential inhibitors for kinases (e.g., EGFR, BRAF, CDK2) involved in cancer pathways. vulcanchem.comnih.gov |

| Synthetic Building Block | Used in the synthesis of complex molecules targeting neurological and metabolic disorders. vulcanchem.com | |

| Organic Synthesis | Reagent | Utilized for introducing guanidine-like functionalities into molecules. vulcanchem.com |

| Derivative Synthesis | Preparation of salts (e.g., hydrochloride) to improve solubility and stability for further applications. vulcanchem.comsigmaaldrich.com | |

| Heterocyclic Chemistry | Employed in the creation of novel heterocyclic compounds. vulcanchem.com |

Chemical Reactivity and Mechanistic Studies of 4 Methylpiperidine 1 Carboximidamide

Reactivity Profiles of the Carboximidamide Functional Group

The carboximidamide group, also known as a guanidine (B92328) analogue where one amino group is replaced by an alkyl substituent, is characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. This arrangement imparts a unique electronic character that governs its reactivity.

The carboximidamide moiety in 4-Methylpiperidine-1-carboximidamide can exhibit both nucleophilic and electrophilic properties. The lone pairs of electrons on the nitrogen atoms, particularly the exocyclic nitrogens, render the group nucleophilic. These nitrogens can participate in reactions with various electrophiles. For instance, they can be alkylated, acylated, or engage in reactions with carbonyl compounds. The nucleophilicity of these nitrogen atoms is influenced by the electron-donating nature of the 4-methylpiperidine (B120128) ring.

Table 1: Predicted Nucleophilic and Electrophilic Reactions of the Carboximidamide Group

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Nucleophilic Attack (by N) | Alkyl Halide | N-alkylated carboximidamidinium salt |

| Nucleophilic Attack (by N) | Acyl Chloride | N-acylated carboximidamide |

| Nucleophilic Attack (by N) | Aldehyde/Ketone | Adduct (e.g., aminal-like structure) |

Tautomerism is a significant feature of carboximidamide systems. wikipedia.orglibretexts.org this compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the amidine core. This prototropic tautomerism results in an equilibrium between different isomers. The predominant tautomer will depend on factors such as the solvent, temperature, and pH of the medium.

The general equilibrium for a carboximidamide can be represented as:

R-N=C(NH2)-NR'2 <=> R-NH-C(=NH)-NR'2

In the case of this compound, the tautomeric equilibrium would involve the exocyclic amino group and the imino nitrogen. The existence of these tautomers is crucial as it can influence the molecule's reactivity, with each tautomer potentially exhibiting a different reaction pathway. For example, one tautomer might be a better nucleophile, while another might be more susceptible to electrophilic attack.

Transformations and Functionalization of the 4-Methylpiperidine Ring

The 4-methylpiperidine ring is a saturated heterocycle that provides a stable scaffold for the carboximidamide group. However, the ring itself can undergo various transformations and functionalization reactions.

The methyl group at the 4-position of the piperidine (B6355638) ring has a notable influence on its reactivity and conformation. This electron-donating alkyl group can subtly affect the basicity of the ring nitrogen, although the primary electronic effects are on the carboximidamide group. The presence of the methyl group can also introduce steric hindrance, which may direct the approach of reagents in reactions involving the ring.

The stability of the piperidine ring is generally high due to its saturated nature. mdpi.com However, under harsh conditions, ring-opening reactions can occur. The presence of the carboximidamide group can influence the conditions required for such transformations. For instance, the nitrogen atom of the piperidine ring, being part of the carboximidamide, will have different reactivity compared to a simple N-alkyl piperidine.

The 4-methylpiperidine ring in this compound is chiral if the substitution pattern creates a stereocenter. However, in 4-methylpiperidine itself, the 4-position is not a stereocenter. If further substitutions were to occur on the ring, for example, at the 2, 3, 5, or 6 positions, diastereomers and enantiomers could be formed.

Catalytic Activity and Mechanistic Roles in Organic Reactions

Guanidine and its derivatives, which are structurally related to carboximidamides, are known to be strong organic bases and have been utilized as catalysts in a variety of organic reactions. The basicity of the carboximidamide group in this compound suggests its potential as a catalyst, particularly in base-catalyzed reactions.

The imino nitrogen of the carboximidamide is strongly basic due to the delocalization of the positive charge in its conjugate acid. This high basicity allows it to deprotonate a wide range of acidic protons, initiating reactions such as aldol condensations, Michael additions, and esterifications.

Table 2: Potential Catalytic Applications of this compound

| Reaction Type | Role of Catalyst |

|---|---|

| Aldol Condensation | Deprotonation of the enolizable carbonyl compound |

| Michael Addition | Deprotonation of the nucleophile |

| Transesterification | Activation of the alcohol nucleophile |

Mechanistically, in a base-catalyzed reaction, the carboximidamide would abstract a proton from the substrate, generating a reactive intermediate. This intermediate would then react with the electrophile, and the catalyst would be regenerated in the final step. The bulky 4-methylpiperidine scaffold might also play a role in influencing the stereochemical outcome of the reaction by creating a specific chiral environment around the active catalytic site. Further research would be needed to fully explore and optimize the catalytic potential of this compound.

Investigation of this compound as an Organocatalyst

The guanidine functional group is the defining feature of this compound in the context of organocatalysis. Guanidines are recognized as some of the strongest neutral organic bases, a property that stems from the resonance stabilization of the corresponding guanidinium (B1211019) cation formed upon protonation. This inherent basicity allows them to act as potent Brønsted base catalysts, deprotonating weakly acidic substrates to generate reactive intermediates.

Beyond its basicity, the guanidinium cation can also act as a hydrogen-bond donor. This dual functionality enables guanidine-based catalysts to operate through a bifunctional activation mode. In such a mechanism, the catalyst can simultaneously activate both the nucleophile (via deprotonation) and the electrophile (via hydrogen bonding), bringing them into close proximity within the transition state and lowering the activation energy of the reaction.

The 4-methylpiperidine scaffold of the molecule can influence its steric environment and solubility, which are crucial factors in catalyst performance. The methyl group at the 4-position can introduce specific conformational preferences that may be beneficial for stereocontrol in asymmetric reactions, should a chiral version of the catalyst be developed.

The potential of this compound as an organocatalyst is therefore rooted in the established principles of guanidine catalysis. Mechanistic investigations would likely reveal its role in activating substrates through proton transfer and hydrogen bonding, analogous to other known guanidine catalysts.

Role in Specific Cyclization or Condensation Reactions

Given the known reactivity of guanidine organocatalysts, this compound is a promising candidate for catalyzing various cyclization and condensation reactions. While specific examples involving this particular compound are not readily found in the literature, its potential can be illustrated by examining the role of other guanidines in similar transformations.

One prominent example of a condensation reaction catalyzed by guanidines is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize dihydropyrimidinones. Guanidine and its derivatives have been shown to be effective catalysts for this transformation, often proceeding through a proposed mechanism involving the formation of an N-acyliminium ion intermediate. The basicity of the guanidine facilitates the initial condensation steps, while its hydrogen-bonding ability can stabilize key intermediates.

The table below presents representative data for a Biginelli reaction catalyzed by a generic guanidine catalyst, illustrating the potential efficacy of such a system.

| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 88 |

| 4 | Butyraldehyde | Methyl acetoacetate | 15 | 78 |

Note: The data in this table is illustrative of typical results for guanidine-catalyzed Biginelli reactions and does not represent experimental results for this compound.

Another area where guanidine catalysts have shown significant utility is in aza-Henry (nitro-Mannich) reactions , which involve the addition of a nitroalkane to an imine. This reaction is a powerful tool for the synthesis of nitroamines, which are versatile synthetic intermediates. Chiral guanidines have been particularly successful in catalyzing asymmetric versions of this reaction, delivering products with high enantioselectivity. The proposed mechanism involves the guanidine deprotonating the nitroalkane to form a nitronate, which then attacks the imine. The guanidinium ion can then stabilize the resulting intermediate through hydrogen bonding, controlling the stereochemical outcome.

Below is an illustrative data table for an aza-Henry reaction catalyzed by a chiral guanidine derivative.

| Entry | Imine Substrate | Nitroalkane | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | N-Boc-benzaldimine | Nitromethane | 5 | 98 | 92 |

| 2 | N-PMP-4-chlorobenzaldimine | Nitroethane | 5 | 95 | 90 |

| 3 | N-Boc-2-naphthaldimine | Nitromethane | 5 | 99 | 95 |

| 4 | N-Boc-cinnamaldimine | Nitropropane | 10 | 85 | 88 |

Note: This data is representative of results obtained with chiral guanidine catalysts in aza-Henry reactions and is provided to illustrate potential applications, not as experimental data for this compound.

Medicinal Chemistry Research and Structure Activity Relationship Sar Exploration

Design Principles for Bioactive 4-Methylpiperidine-1-carboximidamide Analogs

The design of new molecules based on the this compound scaffold is guided by established medicinal chemistry principles aimed at enhancing interactions with biological targets and improving drug-like characteristics.

Scaffold hopping is a key strategy for discovering structurally novel compounds by modifying the central core of a known active molecule. nih.govnih.gov In the context of this compound, this could involve replacing the 4-methylpiperidine (B120128) ring with other cyclic systems to explore new chemical space and intellectual property. The goal is to identify new scaffolds that maintain the essential three-dimensional arrangement of key pharmacophoric features while offering improved properties such as potency, solubility, or metabolic stability. nih.govdundee.ac.uk

Bioisosteric replacement is a more subtle modification where an atom or group of atoms is exchanged for another with broadly similar physical or chemical properties. cambridgemedchemconsulting.com This technique is used to fine-tune a molecule's characteristics. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, potential bioisosteric replacements could include:

Carboximidamide Group: This group can be replaced with other hydrogen-bonding moieties or acidic heterocycles like triazoles or oxadiazoles to modulate pKa, metabolic stability, and cell permeability. drughunter.com Amidoxime moieties, for example, have been used as bioisosteres for carboxylic groups and can influence the pharmacokinetic profile of a compound. nih.gov

Piperidine (B6355638) Ring: The piperidine ring itself can be altered. For instance, replacing a CH₂ group with an oxygen (to form a morpholine) or a sulfur (to form a thiomorpholine) can significantly change the compound's polarity and solubility.

Methyl Group: The simple methyl group on the piperidine ring could be replaced with other small alkyl groups, a trifluoromethyl group to alter electronic properties and block metabolic oxidation, or a hydroxyl group to introduce a hydrogen-bonding point.

These strategies allow medicinal chemists to systematically modify the lead compound to overcome liabilities and enhance its therapeutic potential. mdpi.com

Computational techniques are integral to modern drug design, enabling the rational design of ligands with high affinity and selectivity for their intended biological target. Molecular docking is used to predict the binding mode and affinity of a ligand within the active site of a target protein, such as an enzyme or receptor. nih.govscienceopen.com

For instance, in studies of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, docking simulations have been used to understand how inhibitors bind. nih.gov A structurally related imidazole-based compound, 4-phenylimidazole (4PIM), was shown in docking studies to place its distal nitrogen atom near the iron-heme center of the enzyme, a critical interaction for inhibition. nih.gov The phenyl group of 4PIM forms interactions with several amino acid residues, including Val130, Tyr126, and Phe163. nih.gov

Such studies provide a blueprint for designing novel this compound analogs. By building a computational model of a potential target, researchers can design modifications to the piperidine or carboximidamide moieties to optimize interactions with specific residues in the binding pocket, thereby improving potency.

Table 1: Example Docking Study Results for the Related Inhibitor 4PIM in IDO1

| PDB Code | Scoring Function (G-score) | RMSD from Experimental Pose (Å) | Distance of Coordinating N to Heme-Fe (Å) |

| 2D0T | - | 1.13 | 2.80 |

| 4PK5 | - | - | - |

| 4PK6 | - | - | - |

| Data derived from docking studies of 4-phenylimidazole (4PIM), a compound structurally related to the core concepts discussed. nih.gov RMSD (Root Mean Square Deviation) indicates the difference between the docked pose and the experimentally determined crystal structure pose. |

Exploration of Biological Targets and Pathways

Identifying the specific proteins and cellular pathways that are modulated by this compound and its analogs is crucial for understanding their mechanism of action and therapeutic potential.

The chemical structure of this compound suggests potential interactions with several classes of biological targets.

Enzymes: The guanidine-like carboximidamide moiety is known to interact with enzymes that have negatively charged residues (aspartate, glutamate) in their active sites. A key potential target is Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme involved in tryptophan metabolism. nih.gov Inhibition of IDO1 is a promising strategy in cancer therapy. nih.gov Other potential enzyme targets include various kinases , which are often targeted in oncology. For example, hybrids of piperine and carboximidamide have been designed to inhibit EGFR, BRAF, and CDK2. nih.gov

Receptors: Piperidine scaffolds are common in ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system. Potential targets include dopamine receptors (e.g., D3) and sigma receptors (σ1 and σ2) . nih.govnih.gov For example, a series of piperidine-based derivatives showed high affinity for the σ1 receptor, with Kᵢ values in the nanomolar range. nih.gov

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular or organismal model of a disease, without prior knowledge of the specific molecular target. nih.gov This unbiased method is powerful for discovering compounds with novel mechanisms of action. nih.gov

If an analog of this compound were to show promising activity in a phenotypic screen (e.g., inhibiting cancer cell growth), the next critical step would be target deconvolution —the process of identifying the specific molecular target(s) responsible for the observed effect. nih.govnuvisan.com This is essential for rational drug design and optimization. nuvisan.com

Modern target deconvolution techniques include:

Affinity Chromatography: The active compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Proteomics and Genomics Approaches: Techniques like thermal proteome profiling (TPP) can identify protein targets by detecting changes in their thermal stability upon ligand binding. nih.gov CRISPR-based genetic screens can also help identify genes that are essential for the compound's activity. nuvisan.com

These methods provide a robust pathway from an observed biological effect to a well-defined molecular mechanism of action. nih.govnuvisan.com

Structure-Activity Relationship (SAR) Studies of Functional Analogs

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and assessing how these changes affect its biological activity. researchgate.net This process is fundamental to optimizing a lead compound into a drug candidate. For analogs of this compound, SAR exploration would focus on modifications at several key positions.

Piperidine Ring Substituents: The position and nature of substituents on the piperidine ring can drastically influence potency and selectivity. In a series of pyrimidine-4-carboxamides, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine increased inhibitory potency threefold. researchgate.net This highlights the importance of optimizing the geometry and nature of substituents on the heterocyclic ring.

Aromatic Moieties: In many drug scaffolds, the piperidine ring is connected to an aromatic group. For a series of 4-Azaindole-2-piperidine compounds, the choice of the aromatic amide was critical. Electron-rich aromatics, such as a 4-methoxyindole, showed higher potency, while electron-deficient rings like cyano- or pyridyl-analogs were inactive, suggesting a preference for specific electronic properties in the binding pocket. dndi.org

Saturation of the Heterocycle: The degree of saturation in the ring can also be a key determinant of activity. In one series, introducing a double bond into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org

These findings illustrate that systematic chemical modifications, guided by SAR principles, can lead to significant improvements in the biological activity of piperidine-based compounds.

Table 2: Hypothetical SAR Trends for this compound Analogs

| Modification Area | Structural Change | Expected Impact on Activity | Rationale/Example |

| Piperidine Ring | Introduction of unsaturation (double bond) | Potential 10-fold increase | Observed in similar piperidine series for anti-parasitic activity. dndi.org |

| Piperidine Ring | Addition of a phenyl group | Potential 3-fold increase | Conformational restriction can improve binding affinity. researchgate.net |

| Carboximidamide Moiety | Replacement with an electron-rich aromatic amide | Potential increase | SAR studies on related scaffolds show preference for electron-rich systems. dndi.org |

| Carboximidamide Moiety | Replacement with an electron-deficient pyridyl group | Likely decrease or loss of activity | Observed in SAR of 4-Azaindole-2-piperidine analogs. dndi.org |

| This table presents generalized trends based on published SAR studies of related piperidine-containing scaffolds and is intended for illustrative purposes. |

Impact of Piperidine Ring Substituents on Biological Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern plays a critical role in defining the pharmacological profile of a molecule. ajchem-a.comnih.gov Research into various classes of compounds containing piperidine has consistently shown that the nature, position, and stereochemistry of substituents can profoundly influence potency, selectivity, and pharmacokinetic properties.

In the context of compounds structurally related to this compound, the substitution on the piperidine ring is a key determinant of biological activity. For instance, in a series of pyrimidine-4-carboxamide derivatives, replacing a morpholine ring with a more hydrophobic piperidine was found to be a permissible modification that maintained activity. nih.govresearchgate.net Further substitution on the piperidine ring, such as the introduction of difluoro groups, led to a two-fold increase in potency. nih.govresearchgate.net This suggests that both the steric and electronic properties of substituents on the piperidine ring can be tuned to optimize interactions with biological targets.

Studies on other piperidine-containing compounds have highlighted the importance of substituent positioning. For example, in a series of piperidine-substituted sulfonamides investigated for anticancer properties, the presence of a methyl group at the 3 or 4-position of the piperidine ring was associated with the highest activity. ajchem-a.com Similarly, in the development of antitubercular agents, piperidinothiosemicarbazones demonstrated that the basicity and lipophilicity of the piperidine moiety, when compared to pyrrolidine or morpholine, were crucial for potency. mdpi.com The substitution of the piperidine moiety with other pharmacophoric groups has also been shown to increase activity and potency in certain contexts. nih.govsemanticscholar.org

The conformational restriction imposed by the piperidine ring and its substituents is another vital factor. The introduction of unsaturation within the piperidine ring has been observed to increase potency tenfold in some series, indicating that a more rigid conformation can be beneficial for binding. dndi.org The following table summarizes the observed effects of piperidine ring modifications on biological activity in various related compound series.

| Compound Series | Modification on Piperidine Ring | Observed Effect on Activity | Reference |

| Pyrimidine-4-carboxamides | Replacement of morpholine with piperidine | Maintained activity | nih.govresearchgate.net |

| Pyrimidine-4-carboxamides | Addition of 3,3-difluoro substituents | 2-fold increase in potency | nih.govresearchgate.net |

| Piperidine-substituted sulfonamides | Methyl group at 3- or 4-position | Highest anticancer activity | ajchem-a.com |

| 4-Azaindole-2-piperidine derivatives | Introduction of unsaturation (tetrahydropyridine) | 10-fold increase in potency | dndi.org |

| Pyridine and pyrazine derivatives | Piperidine vs. pyrrolidine vs. morpholine | Piperidine substituent showed highest antituberculous potency | mdpi.com |

Role of the Carboximidamide Moiety in Binding and Efficacy

The carboximidamide group, also known as a guanidine (B92328) isostere, is a critical pharmacophore in many biologically active compounds. Its basicity and ability to form multiple hydrogen bonds allow it to engage in strong interactions with biological targets, such as enzymes and receptors.

In research on a novel series of aryl carboximidamides designed as dual p38α/BRAFV600E inhibitors, the presence of the carboximidamide moiety was found to be essential for their antiproliferative activity. nih.govsemanticscholar.org This functional group is often included in drug design as a bioisostere for carboxylic acid and ester groups, with the aim of improving pharmacokinetic and pharmacodynamic profiles. nih.govsemanticscholar.org The amidoxime moiety, a related functional group, has also demonstrated significant pharmacological effects, particularly in the development of anticancer agents. nih.govsemanticscholar.org

The carboximidamide group's ability to act as a hydrogen bond donor and acceptor is fundamental to its role in molecular recognition. It can form salt bridges and a network of hydrogen bonds with key amino acid residues in a target's active site, thereby anchoring the molecule and contributing significantly to binding affinity and efficacy. The positive charge that the carboximidamide moiety can carry at physiological pH often allows for strong ionic interactions with negatively charged residues like aspartate or glutamate in the binding pocket.

Rational Design of Derivatives with Modulated Potency and Selectivity

The principles of rational drug design are centered on a deep understanding of the structure-activity relationships and the specific molecular interactions between a ligand and its target. nih.gov For derivatives of this compound, this involves a systematic modification of both the piperidine ring and other parts of the molecule to enhance desired properties while minimizing off-target effects.

A common strategy is molecular hybridization, where the core scaffold is combined with other known pharmacophores to create a new hybrid molecule with potentially synergistic or enhanced activity. For example, inspired by the antiproliferative effects of piperine and aryl carboximidamide derivatives, researchers have designed and synthesized piperine-carboximidamide hybrids. nih.govsemanticscholar.org This approach aims to create potent antiproliferative agents by targeting multiple pathways, such as EGFR, BRAF, and CDK2. nih.gov

The SAR data gathered from initial screening and optimization efforts guide this process. For instance, in the development of piperine-carboximidamide hybrids, it was found that the number and position of methoxy groups on an aryl ring attached to the carboximidamide moiety significantly influenced antiproliferative action. nih.govsemanticscholar.org A dimethoxy-substituted compound showed greater potency than a monomethoxy derivative, providing a clear direction for further optimization. nih.govsemanticscholar.org The following table showcases the impact of such rational modifications on the inhibitory activity of selected compounds against various cancer cell lines and kinases.

| Compound | R-Group Substitution | GI₅₀ (nM) (Antiproliferative) | IC₅₀ (nM) (BRAFV600E) | IC₅₀ (nM) (CDK2) |

| VId | 4-OMe | 54 | - | - |

| VIf | 2-Cl | 44 | 49 | - |

| VIi | 3,4-di-OMe | 39 | - | - |

| VIj | 2,3-Ph | 83 | - | - |

| VIk | 4-Cl | 35 | 40 | 12 |

Data sourced from a study on piperine-carboximidamide hybrids. nih.gov

Computational methods such as molecular docking and molecular dynamics simulations are also invaluable tools in the rational design process. nih.gov These techniques allow medicinal chemists to visualize the binding mode of designed compounds within the active site of a target protein, predict binding affinities, and understand the key interactions that drive potency and selectivity. This in silico-guided approach helps prioritize the synthesis of compounds that are most likely to succeed, saving time and resources. nih.gov By combining SAR insights with computational modeling, the rational design of this compound derivatives can lead to the development of novel therapeutic agents with finely tuned pharmacological profiles.

Applications in Materials Science and Interdisciplinary Chemical Research

Incorporation into Advanced Functional Materials

The unique combination of a saturated heterocyclic piperidine (B6355638) scaffold and a highly basic, hydrogen-bonding guanidine (B92328) group in 4-Methylpiperidine-1-carboximidamide makes it a candidate for integration into various material systems. Its bifunctional nature could allow it to act as a versatile building block or modifying agent.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. nih.gov The synthesis of COFs typically involves the reaction of multitopic organic building blocks to form a periodic network. mdpi.com While piperidine derivatives are utilized in the synthesis of various organic molecules, the direct incorporation of this compound into COF structures as a primary building block has not been reported. nih.gov However, its potential lies in its capacity to be used in post-synthetic modification of COFs. The reactive guanidine group could be grafted onto a pre-formed COF structure, introducing sites of high basicity and specific binding capabilities.

In the broader context of polymer science, the guanidine moiety is known to impart unique properties to polymeric materials. Guanidine-functionalized polymers have been explored for a variety of applications, including as antimicrobial surfaces and for CO2 capture. ginapsgroup.comacs.org The strong basicity of the guanidine group allows for reversible binding of acidic gases like CO2. acs.org Therefore, this compound could serve as a monomer or a functionalizing agent for polymers, creating materials with enhanced gas sorption properties or tailored surface characteristics. The piperidine ring, in turn, can influence the polymer's physical properties, such as its solubility and thermal stability.

Table 1: Potential Roles of this compound in Polymer Systems

| Potential Role | Conferred Property | Example Application Area |

| Monomer | High basicity, hydrogen bonding | Gas separation membranes |

| Functionalizing Agent | Antimicrobial activity | Medical device coatings |

| Cross-linking Agent | Network formation | Hydrogel synthesis |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and electrostatic interactions. The guanidinium (B1211019) group, the protonated form of the guanidine group, is an excellent hydrogen bond donor and can form strong, directional interactions with various anions, particularly carboxylates and phosphates. nih.govrsc.org This property has been widely exploited in the design of self-assembling systems.

Guanidinium-based molecules have been shown to form a variety of supramolecular structures, including nanoribbons, double-helices, and vesicles. rsc.orgmit.edu These assemblies are often responsive to environmental stimuli such as pH. Given the structure of this compound, it is plausible that upon protonation, it could participate in the formation of ordered supramolecular structures. The 4-methylpiperidine (B120128) group would add a hydrophobic component, potentially leading to amphiphilic self-assembly in aqueous environments. Such self-assembled structures could find applications in areas like drug delivery and sensing. For instance, guanidinium-functionalized amphiphiles have been investigated for their ability to form nanoscale assemblies. mit.edu

Advanced Chemical Probes and Sensing Applications

The development of chemical probes and sensors is crucial for detecting and quantifying specific analytes in various chemical and biological systems. The inherent properties of the guanidine group suggest that this compound could be a valuable scaffold for the design of such tools.

While this compound itself is not inherently fluorescent, it can be chemically modified to incorporate a fluorophore. The guanidinium group's ability to bind to specific anions could then be harnessed to create a fluorescent sensor. Upon binding of the target anion, a change in the fluorescence signal (e.g., intensity or wavelength) could be observed. This "turn-on" or "turn-off" sensing mechanism is a common strategy in the design of fluorescent probes.

The development of such probes would involve the synthesis of derivatives where a fluorescent moiety is covalently linked to the this compound scaffold. The choice of fluorophore would be critical in determining the probe's photophysical properties, such as its excitation and emission wavelengths.

The strong basicity of the guanidine group makes it a potential recognition site for acidic molecules. A sensor incorporating this compound could be designed to detect changes in pH or the presence of acidic pollutants. The protonation state of the guanidine group is highly dependent on the pH of the surrounding environment, and this change could be transduced into a measurable signal, for example, through electrochemical or spectroscopic methods.

Furthermore, the guanidinium group's affinity for specific anions could be exploited to develop selective chemosensors. For example, sensors for biologically important anions like phosphate (B84403) or carboxylate-containing metabolites could be envisioned. The piperidine ring could be further functionalized to enhance the sensor's selectivity and solubility in different media.

Table 2: Potential Chemosensing Applications of this compound Derivatives

| Target Analyte | Sensing Mechanism | Potential Detection Method |

| Anions (e.g., phosphate) | Host-guest binding | Fluorescence Spectroscopy |

| pH | Protonation/deprotonation | Potentiometry |

| Acidic Gases (e.g., CO2) | Reversible chemical reaction | Quartz Crystal Microbalance |

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Enhanced Diversity and Efficiency

The demand for novel analogs of 4-Methylpiperidine-1-carboximidamide necessitates the development of more efficient and diverse synthetic strategies. The following subsections highlight key areas of innovation in synthetic chemistry that are expected to have a significant impact.

Continuous Flow Chemistry and Automated Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The application of continuous flow systems to the synthesis of guanidines and piperidines has already been demonstrated, suggesting a strong potential for its adaptation to this compound. google.comorganic-chemistry.org Future research will likely focus on developing integrated, multi-step flow processes for the synthesis and derivatization of this compound. Such systems could enable the rapid generation of a library of analogs with diverse substitutions on the piperidine (B6355638) ring.

Automated synthesis platforms, which combine robotics with software-controlled reaction execution, represent another frontier. These systems can perform numerous reactions in parallel, significantly accelerating the process of reaction optimization and library synthesis. The integration of automated synthesis with in-line purification and analysis will create a powerful workflow for the high-throughput discovery of novel this compound derivatives with desired properties.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Scale | Milligram to kilogram | Microgram to multi-ton |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better containment |

| Reproducibility | Can be variable | High, due to precise control of parameters |

| Scalability | Often requires re-optimization | Linear, by running the system for longer |

Application of Machine Learning in Reaction Prediction and Optimization

Predict the success of novel guanylation reactions. organic-chemistry.orgorganic-chemistry.org

Optimize reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize byproducts.

Suggest novel synthetic routes to access previously inaccessible analogs.

The development of bespoke ML models for guanidine (B92328) and piperidine synthesis will be a crucial step in realizing the full potential of this technology. nih.govleeds.ac.uk

Advanced Computational Modeling for Rational Design and Mechanistic Elucidation

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of molecules. The application of these methods to this compound will facilitate the rational design of new derivatives and a deeper understanding of their chemical behavior.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways

Ab initio and Density Functional Theory (DFT) calculations are invaluable for elucidating the intricate details of reaction mechanisms. For this compound, DFT studies can be used to:

Model the transition states of key synthetic steps, providing insights into the factors that control reactivity and selectivity. researchgate.netnih.gov

Investigate the conformational preferences of the 4-methylpiperidine (B120128) ring and its influence on the reactivity of the carboximidamide group.

Predict the spectroscopic properties of novel derivatives, aiding in their characterization.

A mechanistic DFT study on the 1,3-dipolar cycloadditions of azides with guanidine has already demonstrated the power of this approach in understanding the reactivity of the guanidine functional group. mdpi.com Similar studies on the reactions of this compound will be instrumental in designing more efficient and selective synthetic methods.

Artificial Intelligence (AI) Driven Prediction of Chemical and Biological Properties

Artificial intelligence (AI) and machine learning are increasingly being used to predict the physicochemical and biological properties of molecules, thereby accelerating the drug discovery and materials design process. mdpi.comshs-conferences.org For this compound, AI models can be developed to predict:

Physicochemical properties such as solubility, pKa, and lipophilicity.

Biological activities , including binding affinities to specific protein targets.

Pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

By training these models on experimental data for a diverse set of piperidine and guanidine-containing compounds, researchers can rapidly screen virtual libraries of this compound analogs and prioritize the most promising candidates for synthesis and experimental testing. ajchem-a.comencyclopedia.pub

Interdisciplinary Research Opportunities

The unique structural features of this compound position it at the crossroads of several scientific disciplines. Future research will benefit from a more integrated, interdisciplinary approach, fostering collaborations between synthetic chemists, computational scientists, biologists, and materials scientists.

Key interdisciplinary research opportunities include:

Chemical Biology: The development of this compound-based chemical probes to study biological processes. The piperidine scaffold is a common motif in bioactive molecules, and the carboximidamide group can participate in hydrogen bonding interactions, making this compound an attractive starting point for the design of enzyme inhibitors or receptor ligands. nih.govresearchgate.net

Materials Science: The incorporation of this compound into polymers or other materials to create functional materials with novel properties. The basicity of the guanidine group could be exploited for applications in catalysis or CO2 capture.

Supramolecular Chemistry: The use of this compound as a building block for the construction of complex supramolecular assemblies through non-covalent interactions.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new synthetic methodologies, a deeper understanding of its chemical and physical properties, and the discovery of novel applications across a range of scientific disciplines.

Integration with Nanotechnology for Novel Applications

The distinct chemical moieties of this compound—the piperidine heterocycle and the positively charged carboximidamide (guanidinium) group—offer compelling opportunities for integration with nanotechnology. nih.govresearchgate.netresearchgate.net Future research could focus on leveraging these features to create functionalized nanoparticles for biomedical and material science applications. nih.gov

The guanidinium (B1211019) group is known for its ability to interact with cell membranes and its role in creating polymeric nanoparticles with therapeutic potential. nih.gov Researchers have constructed polyguanide nanoinhibitors by copolymerizing biguanide derivatives, demonstrating that polymeric guanidine chains can exhibit superior efficacy in biological applications compared to small-molecule forms. nih.gov This suggests a significant unexplored avenue: using this compound as a monomer or a surface ligand in nanoparticle synthesis.

Potential Nanotechnology Applications:

Surface Functionalization: The compound could be covalently bonded to the surface of various nanoparticles (e.g., gold, iron oxide, silica) to modify their properties. cd-bioparticles.netmdpi.comfrontiersin.org The piperidine group can act as a versatile scaffold, while the guanidinium head provides a positive surface charge, which can enhance interactions with negatively charged biological molecules like DNA and cell surfaces. nih.gov

Drug Delivery Vehicles: Nanoparticles functionalized with this compound could be designed as carriers for therapeutic agents. The positive charge may facilitate cellular uptake, a critical step in drug delivery. nih.gov

Antimicrobial Nanomaterials: Guanidine-based polymers are known for their antimicrobial activities. acs.org By integrating this compound into nanomaterials, it may be possible to develop novel surfaces or suspensions that resist biofilm formation or actively combat microbial pathogens.

The table below illustrates hypothetical nanoparticle conjugates that could be developed and their potential research focus.

| Nanoparticle Core | Linkage Chemistry | Potential Application Area | Research Objective |

| Gold (AuNP) | Thiol-Au bond via a linker attached to the piperidine nitrogen | Biomedical Imaging | To create a targeted contrast agent by leveraging the guanidinium group's cell-penetrating properties. |

| Iron Oxide (Fe₃O₄) | Carboxylation of nanoparticle surface followed by amide bond formation | Targeted Drug Delivery | To develop magnetically guided drug carriers that enhance cellular uptake through electrostatic interactions. cd-bioparticles.net |

| Silica (SiO₂) | Silanization with an appropriate functional group for covalent attachment | Catalysis | To create a solid-phase catalyst where the basicity of the guanidinium group is utilized in organic reactions. |

| Poly(lactic-co-glycolic acid) (PLGA) | Encapsulation or surface conjugation during nanoparticle formulation | Controlled Release Therapeutics | To develop biodegradable nanoparticles with enhanced bioavailability and cellular interaction due to the guanidinium moiety. nih.gov |

High-Throughput Screening Approaches in Chemical Biology and Material Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of vast numbers of compounds. bmglabtech.comnih.gov this compound and its derivatives represent a chemical scaffold that is ripe for exploration using HTS methodologies. chemdiv.com

Chemical Biology: In chemical biology, HTS assays could be employed to identify interactions between this compound and various biological targets, such as enzymes or receptors. nih.gov Given that piperidine derivatives are prevalent in pharmaceuticals and guanidino compounds exhibit a wide range of biological activities, this molecule is a strong candidate for screening campaigns. nih.govresearchgate.netnih.gov Specialized HTS techniques have been developed for the specific screening and quantification of guanidino compounds, which could be directly applied. nih.gov

A hypothetical HTS workflow to identify inhibitors of a target enzyme could be structured as follows:

| Step | Action | Technology/Method | Objective |

| 1. Library Preparation | Synthesize a focused library of analogs based on the this compound scaffold. | Automated parallel synthesis | Generate chemical diversity for structure-activity relationship (SAR) analysis. chemdiv.com |

| 2. Primary Screen | Screen the compound library against the target enzyme at a single concentration. | Fluorescence-based biochemical assay in 1536-well plates | Identify initial "hit" compounds that show inhibitory activity. nih.govresearchgate.net |

| 3. Hit Confirmation | Re-test initial hits to confirm activity and rule out false positives. | Orthogonal assay (e.g., label-free mass spectrometry) | Validate the activity of the primary hits. nih.gov |

| 4. Dose-Response Analysis | Test confirmed hits across a range of concentrations. | Automated liquid handling and plate reading | Determine the potency (e.g., IC₅₀ value) of each confirmed hit. |

| 5. Secondary Screening | Evaluate potent compounds for selectivity against related enzymes and for cellular activity. | Cell-based assays; counter-screening panels | Assess the specificity and biological relevance of the lead compounds. mdpi.com |

Material Discovery: Beyond biology, HTS can accelerate the discovery of new materials. The properties of the guanidinium group, such as its high basicity and ability to form strong hydrogen bonds, make this compound an interesting building block for novel polymers or supramolecular assemblies. researchgate.net Automated, miniaturized synthesis and screening platforms could be used to rapidly produce and evaluate materials derived from this compound for properties such as conductivity, thermal stability, or catalytic activity. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methylpiperidine-1-carboximidamide, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and carboximidamide precursors. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates .

- Purification via recrystallization or column chromatography (silica gel, gradient elution) to achieve ≥95% purity .

- Optimization of reaction time and temperature (e.g., 24–48 hours at 60–80°C) to maximize yield. Monitor progress using TLC or LC-MS .

Q. What analytical techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations .

- Spectroscopy :

- NMR : Assign peaks for piperidine protons (δ 1.2–2.8 ppm) and carboximidamide NH groups (δ 6.5–8.0 ppm) .

- IR : Identify stretching vibrations for C=N (1650–1600 cm⁻¹) and NH (3350–3250 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H⁺] at m/z ≈ 183) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound?

- Methodological Answer :

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) with purified enzymes.

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) and blanks .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to assess significance .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, EC₅₀) to identify trends using platforms like Chemotion or RADAR4Chem .

- Experimental Replication : Standardize assay conditions (pH, temperature, solvent) to eliminate variability .

- Computational Validation : Compare results with molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify structural motifs influencing activity .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use software like Schrödinger Suite or GROMACS to model interactions with active sites. Validate with crystallographic data (e.g., PDB entries) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .

- QSAR Models : Train models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers analyze the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stressors (heat: 40–60°C, UV light, pH 3–9) and monitor degradation via HPLC .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.

- Stabilizers : Test antioxidants (e.g., BHT) or cryoprotectants (e.g., trehalose) for long-term storage at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.